molecular formula C14H11BrN2S B15043931 2-{[(E)-(4-bromophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

2-{[(E)-(4-bromophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B15043931
M. Wt: 319.22 g/mol
InChI Key: SOKPOCAERLNMLV-CAOOACKPSA-N
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Description

2-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylideneamino group, and a dimethylthiophene carbonitrile group

Preparation Methods

The synthesis of 2-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carbonitrile under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the methylideneamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    2-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]BENZONITRILE: This compound has a similar structure but lacks the thiophene ring.

    4-{[(E)-(2-BROMOPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound includes a triazole ring and trimethoxyphenyl group, offering different chemical properties

Properties

Molecular Formula

C14H11BrN2S

Molecular Weight

319.22 g/mol

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C14H11BrN2S/c1-9-10(2)18-14(13(9)7-16)17-8-11-3-5-12(15)6-4-11/h3-6,8H,1-2H3/b17-8+

InChI Key

SOKPOCAERLNMLV-CAOOACKPSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=C(C=C2)Br)C

Origin of Product

United States

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